[(4-Fluoro-2-methoxyphenyl)methyl](methyl)amine
Description
(4-Fluoro-2-methoxyphenyl)methylamine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 2-position
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
TYZWLPCWWSIBPP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methoxyphenyl)methylamine typically involves the following steps:
Nitration: The starting material, 4-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, which allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(4-Fluoro-2-methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxybenzene: A precursor in the synthesis of (4-Fluoro-2-methoxyphenyl)methylamine.
4-Fluoro-2-methylphenol: Another derivative with similar structural features.
5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-(4-(S-methylsulfonimidoyl)methyl)pyridin-2-yl)pyridin-2-amine: A compound with additional functional groups and potential therapeutic applications.
Uniqueness
(4-Fluoro-2-methoxyphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(4-Fluoro-2-methoxyphenyl)methylamine, a compound characterized by a fluorinated aromatic ring and methoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of (4-Fluoro-2-methoxyphenyl)methylamine is C10H12FNO. The presence of the fluorine atom and methoxy group significantly influences its chemical reactivity and biological interactions. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, which may lead to diverse pharmacological effects.
The biological activity of (4-Fluoro-2-methoxyphenyl)methylamine is primarily attributed to its interactions with specific molecular targets. The fluorine and methoxy substituents enhance the compound's binding affinity and specificity, impacting various biochemical pathways. Research indicates that similar compounds can modulate the activity of enzymes, influence receptor binding, and affect cellular signaling pathways.
Biological Activity Overview
Research has shown that (4-Fluoro-2-methoxyphenyl)methylamine exhibits several significant biological activities:
- Antioxidant Activity : Analogous compounds have demonstrated enhanced inhibition of NADPH oxidase activity, which is crucial for reducing oxidative stress in cells .
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokine release, contributing to its potential use in treating inflammatory diseases .
- Neuropharmacological Effects : Its structural similarities to known psychoactive substances suggest potential effects on neurotransmitter systems, warranting further investigation into its psychoactive properties .
Case Studies and Research Findings
- Inhibition of NADPH Oxidase : A study on 4-fluoro-2-methoxyphenol (an analog) found it significantly inhibited leukocyte oxidant production and phagocytosis, indicating a strong potential for anti-inflammatory applications .
- Clinical Implications : Reports on related compounds like 25I-NBOMe highlight the importance of understanding the metabolic pathways and toxicological profiles associated with these types of compounds. Such studies emphasize the need for thorough evaluation of safety profiles before clinical use .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the aromatic ring can greatly influence biological activity. This insight is critical for designing more potent derivatives .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
